TY-52156

描述

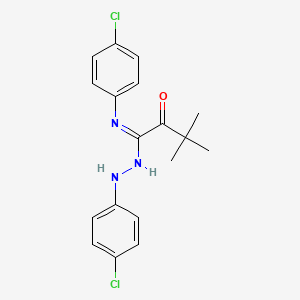

TY 52156: 是一种有效的选择性神经鞘磷脂-1-磷酸受体3 (S1P3) 拮抗剂。 它以抑制表达神经鞘磷脂-1-磷酸受体3 的人细胞中的神经鞘磷脂-1-磷酸刺激的钙反应的能力而闻名 。 该化合物分子式为 C₁₈H₁₉Cl₂N₃O,分子量为 364.27 g/mol .

准备方法

合成路线和反应条件: : TY 52156 的合成涉及在受控条件下将 1-(4-氯苯基氨基)-1-(4-氯苯基肼基)-3,3-二甲基-2-丁酮与适当的试剂反应 。 详细的合成路线和具体的反应条件是专有的,通常不会在公开文献中披露。

工业生产方法: : TY 52156 的工业生产遵循合成肼酰胺衍生物的标准方案。 该过程涉及在严格的质量控制下进行大规模化学反应,以确保高纯度和高产率 .

化学反应分析

反应类型: : TY 52156 主要由于存在肼酰胺部分等反应性官能团而发生取代反应 。 在特定条件下,它也可以参与氧化和还原反应。

常用试剂和条件

取代反应: 常用试剂包括卤化剂和亲核试剂。

氧化反应: 氧化剂,如高锰酸钾或过氧化氢。

还原反应: 还原剂,如硼氢化钠或氢化铝锂。

主要产物: : 这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可能产生 TY 52156 的各种取代衍生物 .

科学研究应用

Inflammatory Diseases

Research indicates that TY-52156 can attenuate inflammation-related responses:

- Acute Lung Injury : In studies involving ventilator-induced lung injury (VILI), treatment with this compound significantly reduced bronchoalveolar lavage cell counts and protein concentrations, highlighting its potential in treating acute lung conditions .

- Cytokine Secretion : The inhibition of S1P3 by this compound has been linked to reduced interleukin-8 secretion in human airway epithelial cells, suggesting its role in modulating inflammatory cytokine responses .

Cancer Research

The compound has also been investigated for its antitumor effects:

- Tumor Growth Inhibition : In xenograft models involving TSC2-deficient cells, this compound demonstrated significant antitumor activity by inducing autophagic cell death independent of mTORC1 signaling . This positions this compound as a promising candidate for cancer therapies targeting sphingosine metabolism.

Case Studies

作用机制

TY 52156 通过选择性结合并拮抗神经鞘磷脂-1-磷酸受体3 来发挥其作用 。 这种抑制阻止受体介导神经鞘磷脂-1-磷酸刺激的钙反应,从而调节各种下游信号通路。 分子靶标包括神经鞘磷脂-1-磷酸受体3,所涉及的途径与钙信号传导和细胞对神经鞘磷脂-1-磷酸的反应有关 .

相似化合物的比较

类似化合物

FTY720: 另一种神经鞘磷脂-1-磷酸受体调节剂,但它起着激动剂而不是拮抗剂的作用。

CYM50358: 神经鞘磷脂-1-磷酸受体4 的选择性拮抗剂。

N,N-二甲基神经鞘磷脂: 神经鞘磷脂激酶的抑制剂,间接影响神经鞘磷脂-1-磷酸水平.

独特性: : TY 52156 作为神经鞘磷脂-1-磷酸受体3 拮抗剂的独特之处在于其高度选择性和效力。 它对其他神经鞘磷脂-1-磷酸受体表现出最小的活性,使其成为研究神经鞘磷脂-1-磷酸受体3 在各种生物过程中的特定作用的宝贵工具 .

生物活性

TY-52156 is a selective antagonist of the Sphingosine-1-phosphate receptor 3 (S1P3), known for its role in various biological processes, including inflammation, cancer progression, and vascular regulation. This article explores the compound's biological activity, mechanisms of action, and its potential therapeutic implications based on diverse research findings.

Overview of this compound

- Chemical Structure : N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic 2-(4-chlorophenyl) hydrazide

- CAS Number : 934369-14-9

- Purity : ≥98%

- Ki Value : 110 nM (indicates binding affinity to S1P3) .

This compound functions primarily as an S1P3 receptor antagonist. Its mechanism involves:

- Inhibition of Calcium Release : It inhibits S1P-induced calcium release in human umbilical vein endothelial cells (HUVECs) .

- Impact on Leukocyte Rolling : In vivo studies have shown that administration of this compound significantly reduces leukocyte rolling in C57Bl6 mice, indicating its potential role in modulating immune responses .

1. Cardiovascular Implications

This compound has been shown to suppress bradycardia induced by FTY-720 (a known S1P receptor modulator) in vivo, demonstrating its effects on heart rate regulation .

2. Cancer Research

The compound has been implicated in inhibiting the expansion of breast cancer stem cells in vitro, suggesting a potential application in cancer therapy . Additionally, it has been shown to suppress the viability of TSC2-deficient cells in xenograft models, indicating its antitumor effects .

3. Endothelial Barrier Function

Recent studies indicate that this compound can restore endothelial barrier integrity compromised by mechanical stress or inflammatory stimuli. It effectively attenuates increases in bronchoalveolar lavage cell counts and protein concentration associated with ventilator-induced lung injury (VILI) .

Case Studies and Research Findings

属性

IUPAC Name |

N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2N3O/c1-18(2,3)16(24)17(21-14-8-4-12(19)5-9-14)23-22-15-10-6-13(20)7-11-15/h4-11,22H,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONRRGIRSGNWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=NC1=CC=C(C=C1)Cl)NNC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701132813 | |

| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934369-14-9 | |

| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934369-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。